Norushinsunine

Description

Contextualization within Natural Products Chemistry and Alkaloid Research

Natural products chemistry is a vital scientific discipline focused on the isolation, characterization, and study of compounds produced by living organisms, particularly plants and microorganisms. These compounds often serve as a rich source for the discovery of new drugs and therapeutic agents. Alkaloids, a major class of secondary metabolites, are characterized by the presence of nitrogen atoms, typically in a heterocyclic ring, and are known for their potent biological effects. researchgate.netnou.edu.ngpageplace.de

Aporphine (B1220529) alkaloids constitute a significant subclass of isoquinoline (B145761) alkaloids, distinguished by a characteristic tetracyclic aromatic N-containing skeleton. taylorandfrancis.comnih.gov These compounds are widely distributed across various plant families, including Annonaceae, Menispermaceae, Ranunculaceae, and Lauraceae. nih.govacs.org Norushinsunine is identified as one such aporphine alkaloid, having been isolated from several plant species. Notably, it has been identified in the roots of Annona reticulata sapub.orgscielo.org.mx and in the bark and stems of Michelia alba smujo.idcore.ac.uk and Michelia champaca. researchgate.netresearchgate.net The study of these natural compounds contributes to understanding plant biochemistry and provides leads for pharmaceutical development. researchgate.netpageplace.de

Significance of this compound as a Bioactive Aporphine Alkaloid

Aporphine alkaloids, as a group, are recognized for their broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. taylorandfrancis.comnih.govacs.orgontosight.ai this compound itself has demonstrated significant bioactivity in preclinical studies, particularly in the areas of cytotoxicity and anti-infective properties.

Cytotoxic Activity Against Cancer Cell Lines : Research has shown that this compound exhibits potent, dose-dependent cytotoxicity against various human cancer cell lines, including A-549 (lung carcinoma), K-562 (chronic myeloid leukemia), HeLa (cervical cancer), and MDA-MB (breast cancer). sapub.org Studies have reported IC50 values for this compound against these cell lines ranging from 7.4 to 8.8 µg/mL. sapub.org The presence of a hydroxyl group at the C-7 position of its aporphine structure is suggested to enhance its cytotoxic efficacy against cancer cells while showing lower toxicity against normal cell lines, indicating potential as a chemopreventive agent. sapub.org

Antiplasmodial Activity : this compound has also been identified as one of the active constituents responsible for the antiplasmodial activity of plant extracts, specifically from the bark of Liriodendron tulipifera. acs.orgnih.govresearchgate.net In these studies, this compound demonstrated an IC50 value of 29.6 µg/mL against Plasmodium falciparum, the parasite responsible for malaria. acs.orgnih.govresearchgate.net

Vasodilator Effects : Investigations into the cardiovascular effects of this compound, alongside the related aporphine alkaloid liriodenine, revealed relaxant properties in rat aorta preparations. nih.gov These alkaloids exerted relaxant effects on contractions induced by noradrenaline and potassium chloride. This compound, in particular, showed a degree of selectivity as an L-type calcium channel blocker and appeared to interact with alpha1-adrenoceptors, suggesting a potential role in modulating vascular tone. nih.gov

Overview of Key Research Areas and Challenges for this compound

Research surrounding this compound primarily focuses on its isolation, structural elucidation, and the exploration of its biological activities.

Isolation and Structural Elucidation : A significant area of research involves the extraction and purification of this compound from its natural plant sources. Techniques such as chromatography (column chromatography, Sephadex LH-20, HPLC) and spectroscopic methods (NMR, Mass Spectrometry) are employed to isolate and confirm the compound's structure. sapub.orgsmujo.idresearchgate.netnih.govmdpi.com

Pharmacological Profiling : Further studies aim to comprehensively evaluate this compound's bioactivities, including its mechanisms of action in cancer cell lines and its potential as an anti-infective agent. acs.orgsapub.orgnih.gov Understanding structure-activity relationships (SAR) is also crucial, with researchers investigating how specific structural features, like the hydroxyl group at C-7, influence its biological effects. sapub.org

Drug Development Potential : The demonstrated cytotoxic and antiplasmodial activities position this compound as a potential lead compound for the development of novel anticancer and antimalarial therapeutics. nih.govacs.orgscielo.org.mx

While specific challenges for this compound are not extensively detailed in the provided literature, general challenges in natural product research include optimizing extraction yields, ensuring purity, understanding complex metabolic pathways, and addressing potential toxicity issues inherent in some alkaloid classes. researchgate.netpageplace.dewikipedia.org Further research is needed to fully elucidate this compound's mechanisms of action and to explore its therapeutic potential in more detail.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H15NO3 | naturalproducts.net |

| Molecular Weight | 281.31 g/mol | naturalproducts.net |

Table 2: Reported Bioactivities of this compound

| Bioactivity | Target/Context | IC50 Value | Source |

| Cytotoxicity | A-549 cancer cell line | 7.4 µg/mL | sapub.org |

| Cytotoxicity | K-562 cancer cell line | 7.8 µg/mL | sapub.org |

| Cytotoxicity | HeLa cancer cell line | 8.8 µg/mL | sapub.org |

| Cytotoxicity | MDA-MB cancer cell line | 8.2 µg/mL | sapub.org |

| Antiplasmodial Activity | Plasmodium falciparum | 29.6 µg/mL | acs.orgnih.govresearchgate.net |

| Vasorelaxant Activity | Rat aorta (KCl-induced contraction) | Not specified | nih.gov |

| Vasorelaxant Activity | Rat aorta (Noradrenaline-induced contraction) | Not specified | nih.gov |

Compound List

this compound

Aporphine

Liriodenine

Reticuline

Magnoflorine

Asimilobine

Nuciferine

N-nornuciferine

O-nornuciferine

(-)-armepavine

Oxoputerine

Stephalagine

Xylopine

Glaucine

Bulbocapnine

Boldine

Corytuberine

Crebanine

(-)-N-propylnorapomorphine

Apomorphine

(-)-Ushinsunine

(-)-N-formylanonaine

(-)-N-acetylanonaine

(-)-Oliveroline

(+)-Nornuciferine

Lysicamine

Oxoxylopine

(-)-Norglaucine

Anonaine

Oxoglaucine

Peroxyferolide

Lipiferolide

(-)-Michelalbine

(+)-Xylopine

Isocoreximine

(+)-Syringaresinol

N-trans-feruloyltyramine

N-cis-feruloyltyramine

Champacaine

(-)-Anolobine

(-)-Romerine

(-)-Isocorydine

Atherospermidine

O-methylmoschatoline

2R,3S-dihydrodehydroconiferyl alcohol

2S,3R-dihydrodehydroconiferyl alcohol

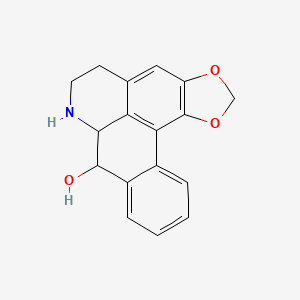

Structure

3D Structure

Propriétés

Formule moléculaire |

C17H15NO3 |

|---|---|

Poids moléculaire |

281.30 g/mol |

Nom IUPAC |

3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |

InChI |

InChI=1S/C17H15NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-4,7,15-16,18-19H,5-6,8H2 |

Clé InChI |

CKIYSMRPIBQTHQ-UHFFFAOYSA-N |

SMILES canonique |

C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O |

Origine du produit |

United States |

Structural Characterization and Stereochemical Aspects of Norushinsunine

Elucidation of the Core Aporphine (B1220529) Alkaloid Skeleton of Norushinsunine

This compound is classified as an aporphine alkaloid, a large and important group of isoquinoline (B145761) alkaloids. researchgate.net Aporphine alkaloids are characterized by a tetracyclic aromatic core, which is biosynthetically derived from benzylisoquinoline precursors. researchgate.net This fundamental skeleton consists of four rings, conventionally labeled A, B, C, and D, forming a rigid structural framework. researchgate.net The identification of this compound as a member of this class was an essential first step in its structural determination, guiding further spectroscopic analysis based on the expected chemical environment of the protons and carbons within this established scaffold.

Biosynthetic Pathways and Natural Distribution of Norushinsunine

Botanical Sources and Geographic Distribution of Norushinsunine

The identification of this compound has been reported in several genera within the Annonaceae family, including Annona, Asimina, and Miliusa. These plants are predominantly found in tropical and subtropical regions of the world.

The genus Annona, which includes well-known fruit trees, is a significant source of various alkaloids, including this compound.

This compound has been identified as a phytochemical constituent in the leaves of Annona reticulata, commonly known as the Custard Apple or Bullock's Heart. ijnrd.orgpreprints.org It is listed among other alkaloids and compounds isolated from this plant. ijnrd.org

Table 1: Phytochemicals Identified in Annona reticulata

| Compound Class | Specific Compound(s) | Plant Part |

| Alkaloid | This compound, Reticuline | Leaves |

| Sesquiterpene | Spathenelol, Muurolene, Copaene | Leaves |

While extensive phytochemical studies have been conducted on Annona glabra (Pond Apple), leading to the isolation of various compounds such as acetogenins (B1209576), steroids, and kaurane (B74193) diterpenes, the available research did not confirm the presence of this compound in this particular species. researchgate.netnih.gov

Investigations into other species of the Annona genus have yielded mixed results regarding the presence of this compound.

Sugar Apple (Annona squamosa) : This species has been confirmed to contain this compound. The compound has been identified in multiple parts of the plant, including the fruits, roots, leaves, tender stems, and bark. ijfmr.comdoc-developpement-durable.org

Cherimoya (Annona cherimola) : Despite comprehensive studies that have led to the isolation of numerous alkaloids and other bioactive compounds from Annona cherimola, the presence of this compound has not been reported in the available literature. researchgate.netdoc-developpement-durable.orgmdpi.com

Table 2: Distribution of this compound in Annona squamosa

| Plant Part | Co-isolated Alkaloids |

| Fruits, Roots | Liriodenine, Norcorydine, Isocorydine |

| Leaves, Tender Stem, Bark | Reticuline, Roemerine, Norlaureline |

This compound has been isolated from the twigs of the North American Pawpaw, Asimina triloba. It was found alongside several other known alkaloids, highlighting the rich chemical profile of this temperate member of the Annonaceae family.

Table 3: Alkaloids Isolated from Asimina triloba Twigs

| Compound | Class |

| This compound | Aporphine (B1220529) |

| Anolobine | Aporphine |

| Nornuciferine (B1219462) | Aporphine |

| Liriodenine | Aporphine |

| Lysicamine | Aporphine |

| Stepharine | Proaporphine |

| Coclaurine | Tetrahydrobenzylisoquinoline |

Current phytochemical studies on Miliusa mollis have focused on the isolation of neolignans and have not reported the presence of this compound. nih.gov However, the compound (-)-norushinsunine has been successfully purified from the combined stem and root extract of a related species, Miliusa thorelii, indicating that the genus is a potential source of this alkaloid.

Isolation and Characterization from Annona Species

Proposed Biosynthetic Precursors and Pathways of this compound

The biosynthesis of this compound is believed to follow the general pathway established for benzylisoquinoline alkaloids. This intricate process commences with the amino acid L-tyrosine, which serves as the primary precursor. Through a series of enzymatic reactions, L-tyrosine is converted into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).

The condensation of dopamine and 4-HPAA is a critical step, catalyzed by norcoclaurine synthase (NCS), which leads to the formation of (S)-norcoclaurine, the central precursor to the vast majority of BIAs. From (S)-norcoclaurine, the pathway diverges through a series of reactions including O-methylation, N-methylation, hydroxylation, and oxidative coupling to produce the diverse array of BIA skeletons.

For this compound, which is an aporphine alkaloid, the pathway would proceed from (S)-norcoclaurine through intermediates such as (S)-reticuline. (S)-Reticuline is a pivotal branch point intermediate in BIA biosynthesis. Intramolecular oxidative coupling of (S)-reticuline, catalyzed by a cytochrome P450 enzyme, is a key step in the formation of the aporphine core structure. Subsequent modifications, such as demethylation and hydroxylation, would then lead to the final structure of this compound.

Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of this compound

| Precursor/Intermediate | Description |

| L-Tyrosine | The primary amino acid precursor. |

| Dopamine | A key intermediate derived from L-tyrosine. |

| 4-hydroxyphenylacetaldehyde (4-HPAA) | A key intermediate derived from L-tyrosine. |

| (S)-Norcoclaurine | The first benzylisoquinoline alkaloid formed. |

| (S)-Reticuline | A central branch-point intermediate. |

This table is based on the general understanding of benzylisoquinoline alkaloid biosynthesis.

Chemotaxonomic Significance of this compound within Annonaceae and Related Families

The presence of specific alkaloids, such as this compound, serves as a valuable chemotaxonomic marker for classifying plants, particularly within the Annonaceae family. researchgate.net The Annonaceae, a large family of flowering plants found primarily in tropical and subtropical regions, is known for producing a rich diversity of benzylisoquinoline alkaloids. nih.govpreprints.org

The distribution of this compound and other related aporphine alkaloids is not uniform across all genera and species of Annonaceae. Its presence in certain species of the Annona genus, for example, helps to define chemical relationships between them. The co-occurrence of this compound with other alkaloids like anonaine, liriodenine, and nornuciferine in various Annona species provides a chemical fingerprint that can be used to support morphological classifications and understand the evolutionary relationships within the family. researchgate.netresearchgate.net

The consistent production of aporphine alkaloids, including this compound, within the Annonaceae distinguishes it from many other plant families and underscores the utility of secondary metabolites in plant systematics.

Table 2: Distribution of this compound and Related Alkaloids in Select Annona Species

| Species | This compound | Anonaine | Liriodenine | Nornuciferine |

| Annona cherimola | + | + | + | + |

| Annona muricata | + | + | + | + |

| Annona squamosa | + | + | + | + |

| Annona reticulata | + | + | + | + |

| Annona glabra | - | + | + | + |

| Annona senegalensis | - | + | + | + |

Note: '+' indicates the presence of the compound, and '-' indicates its absence or that it has not been reported. This table is a representation based on available phytochemical data.

Biological Activities and Mechanistic Investigations of Norushinsunine

Cytotoxicity Against Cancer Cell Lines

Norushinsunine has exhibited potent dose-dependent cytotoxicity against a range of human cancer cell lines. Studies utilizing the MTT assay have quantified its inhibitory effects, revealing significant activity across various oncological models sapub.orgsapub.orgijcmas.comresearchgate.netresearchgate.net.

Studies on A-549 (Lung Adenocarcinoma) Cell Lines

This compound demonstrated strong cytotoxicity against the A-549 human lung adenocarcinoma cell line. Research indicates that this compound achieved inhibitory concentration (IC50) values ranging from 7.4 to 8.8 µg/ml in these cells sapub.orgsapub.orgresearchgate.netresearchgate.netsapub.org. This level of activity suggests a significant impact on the proliferation and viability of lung cancer cells.

Studies on K-562 (Chronic Myelogenous Leukemia) Cell Lines

In studies involving the K-562 human chronic myelogenous leukemia cell line, this compound also displayed robust cytotoxic effects. The reported IC50 values for this compound against K-562 cells fall within the range of 7.4 to 8.8 µg/ml sapub.orgsapub.orgresearchgate.netresearchgate.netsapub.org. This indicates its efficacy in targeting leukemia cells.

Studies on HeLa (Cervical Carcinoma) Cell Lines

This compound has been evaluated for its activity against the HeLa human cervical carcinoma cell line. The findings consistently show strong cytotoxicity, with IC50 values reported between 7.4 and 8.8 µg/ml sapub.orgsapub.orgresearchgate.netresearchgate.netsapub.org. This suggests this compound's potential as an agent against cervical cancer.

Studies on MDA-MB (Breast Cancer) Cell Lines

The compound has also shown significant cytotoxic effects on MDA-MB breast cancer cell lines. Similar to its activity in other cancer cell lines, this compound exhibited IC50 values in the range of 7.4 to 8.8 µg/ml against these cells sapub.orgsapub.orgresearchgate.netresearchgate.netsapub.org.

Table 1: this compound Cytotoxicity Against Cancer Cell Lines

| Cell Line Type | Cancer Type | Reported IC50 Range (µg/ml) |

| A-549 | Lung Adenocarcinoma | 7.4 – 8.8 |

| K-562 | Chronic Myelogenous Leukemia | 7.4 – 8.8 |

| HeLa | Cervical Carcinoma | 7.4 – 8.8 |

| MDA-MB | Breast Cancer (Adenocarcinoma) | 7.4 – 8.8 |

Assessment of Selective Cytotoxicity Towards Malignant Cells Over Normal Cell Lines (e.g., Vero cells)

A critical aspect of this compound's potential therapeutic application lies in its selective toxicity. Studies have consistently shown that this compound exhibits significantly lower cytotoxicity towards normal cell lines, such as the Vero cell line (derived from African green monkey kidney), compared to its effects on cancer cells sapub.orgsapub.orgresearchgate.netresearchgate.net. The IC50 values for this compound against Vero cells were reported in the range of 20.0 to 26.0 µg/ml sapub.orgsapub.orgresearchgate.netresearchgate.net. This differential toxicity suggests that this compound may preferentially target cancer cells, sparing healthy tissues. The presence of a hydroxyl group at the C-7 position of this compound has been suggested as a factor contributing to this enhanced cytotoxicity against cancer cells and reduced toxicity against normal cells sapub.orgsapub.orgresearchgate.netresearchgate.net.

Table 2: this compound Cytotoxicity: Cancer vs. Normal Cell Lines

| Cell Line Type | Cell Line Name | IC50 Range (µg/ml) | Selectivity Indication |

| Cancer | A-549 | 7.4 – 8.8 | High |

| Cancer | K-562 | 7.4 – 8.8 | High |

| Cancer | HeLa | 7.4 – 8.8 | High |

| Cancer | MDA-MB | 7.4 – 8.8 | High |

| Normal | Vero | 20.0 – 26.0 | Lower |

Investigation of this compound's Potential as a Chemopreventive Agent in Oncology

The observed prominent cytotoxicity against cancer cell lines coupled with lower toxicity towards normal cells positions this compound as a potential chemopreventive agent in oncology sapub.orgsapub.orgresearchgate.netresearchgate.net. Chemoprevention refers to the use of specific agents to prevent, delay, or reverse cancer development. The selective killing of malignant cells while sparing healthy ones is a key characteristic sought after in chemopreventive strategies. While the studies highlight this potential, they also emphasize that the precise mechanisms by which this compound exerts these effects require further in-depth investigation sapub.orgsapub.orgresearchgate.net.

Compound List

this compound

Derivatives and Analogues of Norushinsunine

Characterization and Research on Norushinsunine N-oxide

This compound N-oxide is a derivative of the aporphine (B1220529) alkaloid this compound. Research has focused on its molecular properties and classification within natural product databases. This compound N-oxide has the molecular formula C18H17NO4 and a total of 40 atoms, with 23 heavy atoms naturalproducts.net. Its classification places it within the alkaloid superclass, specifically as a tyrosine alkaloid and an aporphine alkaloid naturalproducts.net. Further chemical classification identifies it as a hydroxy-7-aporphine derivative naturalproducts.net.

Studies have characterized its molecular descriptors, including an Alogp of 2.67, a TopoPSA of 61.75, and an Fsp3 value of 0.33 naturalproducts.net. It possesses four hydrogen bond acceptors and one hydrogen bond donor, with zero violations of Lipinski's Rule of Five, suggesting potential for favorable pharmacokinetic properties naturalproducts.net. The compound also features two aromatic rings and zero rotatable bonds, with a minimal number of five rings naturalproducts.net. The N-oxide functionality is a key characteristic, with its presence influencing the molecule's properties and potential interactions uni.luresearchgate.netresearchgate.net.

While specific research findings on the biological activities or extensive characterization of this compound N-oxide are not detailed in the provided search results, its identification in natural product databases indicates its occurrence and potential for further investigation naturalproducts.netuni.lu. The formation of N-oxides in natural products is a known phenomenon, and these derivatives can exhibit altered pharmacological profiles compared to their parent compounds researchgate.netpsu.edu.

Exploration of Synthetic Modifications and Semisynthetic Analogues of this compound

This compound, an aporphine alkaloid isolated from plants like Annona reticulata, has been identified as a potential prototype for the development of new synthetic and semi-synthetic analogues for therapeutic applications, particularly in cancer treatment sapub.orgsapub.org. The cytotoxic activity of this compound against various human cancer cell lines has been noted, with IC50 values ranging from 7.4 to 8.8 µg/mL against cell lines such as A-549, K-562, HeLa, and MDA-MB sapub.org. This prominent cytotoxicity is attributed, in part, to the presence of the isoquinoline (B145761) moiety and potentially the hydroxyl group at the C-7 position with a cis-configuration sapub.orgsapub.orgresearchgate.net.

The development of semi-synthetic analogues aims to enhance or modify the biological activities of the parent compound. For instance, studies on other aporphine alkaloids have explored modifications such as halogen substitution on aromatic rings or the conjugation of different functional groups to the core structure to improve target interactions and pharmacological profiles uchile.clacs.org. Research into other Annonaceae acetogenins (B1209576) has involved synthesizing analogues with modifications to the tail part, such as short alkyl chains, to evaluate their growth inhibitory activities against human cancer cell lines researchgate.net.

The synthesis of derivatives and analogues is a crucial step in structure-activity relationship (SAR) studies, which aim to correlate structural modifications with changes in biological activity researchgate.netacs.orgnih.govoncodesign-services.comnih.gov. By systematically altering the structure of this compound, researchers can identify key pharmacophores responsible for its effects and design more potent or selective compounds.

Structure-Function Correlation Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in understanding how molecular modifications influence the biological function of compounds like this compound and its derivatives researchgate.netacs.orgnih.govoncodesign-services.comnih.gov. For this compound, SAR studies would involve synthesizing and evaluating a series of modified compounds to identify structural features critical for its observed cytotoxic or other pharmacological activities.

Research on related aporphine alkaloids suggests that the presence of specific functional groups and their positions can significantly impact activity. For example, in aporphine alkaloids, the appearance of a hydroxyl group at the C-7 position, as seen in this compound, has been linked to increased cytotoxicity compared to other aporphine alkaloids sapub.orgsapub.orgresearchgate.net. This suggests that the hydroxyl group at C-7 plays a role in its interaction with cellular targets.

Studies on other isoquinoline alkaloids have explored the effects of modifications such as N-oxidation researchgate.netpsu.edu, halogen substitution on aromatic rings, or conjugation with different moieties to enhance or alter their pharmacological properties uchile.clacs.org. For instance, conjugating N-benzylpyridinium groups to aporphine cores has been shown to significantly enhance acetylcholinesterase (AChE) inhibitory activity, with specific halogen substituents on the benzyl (B1604629) group further influencing potency acs.org. These studies underscore the importance of the aporphine scaffold and the strategic introduction of functional groups to modulate biological activity. SAR investigations aim to map these relationships, guiding the rational design of novel compounds with improved efficacy and selectivity.

Advanced Methodologies and Computational Approaches in Norushinsunine Research

Application of Metabolomics for Norushinsunine Detection and Profiling

Metabolomics, the study of the complete set of small molecules (metabolites) within a biological sample, offers powerful tools for identifying and quantifying compounds like this compound. Its application in detecting and profiling this compound is particularly relevant in the context of dietary intake studies. By analyzing metabolic profiles, researchers can identify specific molecules that serve as indicators of consumption of certain foods or food groups nih.gov. ContaminantDB is noted as a source for quantitative metabolomics technologies, suggesting its role in developing such analytical strategies contaminantdb.ca. The Human Metabolome Database (HMDB) also plays a role by cataloging metabolites and their presence in biological samples, including food hmdb.ca.

Potential as a Biomarker for Specific Food Consumption (e.g., Cherimoya, Custard Apple, Sugar Apple)

This compound has been identified as a constituent in several Annona species, including Cherimoya (Annona cherimola), Custard Apple (Annona reticulata), and Sugar Apple (Annona squamosa) contaminantdb.cahmdb.camdpi.comstuartxchange.orgscielo.org.mxnih.govabap.co.inijpsr.comresearchgate.netresearchgate.net. This consistent presence in these fruits makes this compound a potential biomarker for tracking the consumption of these specific food products contaminantdb.cahmdb.ca. The development of food intake biomarkers, often utilizing metabolomic approaches, aims to provide objective measures of dietary habits, complementing self-reported dietary assessments nih.gov.

Table 1: Food Sources and Biomarker Potential of this compound

| Food Source | Presence Confirmed | Biomarker Potential | Cited Sources |

| Cherimoya (Annona cherimola) | Yes | Yes | contaminantdb.cahmdb.camdpi.comstuartxchange.orgresearchgate.net |

| Custard Apple (Annona reticulata) | Yes | Yes | contaminantdb.cahmdb.cascielo.org.mxnih.gov |

| Sugar Apple (Annona squamosa) | Yes | Yes | contaminantdb.cahmdb.caabap.co.inijpsr.com |

Utilization of Computational Chemistry and Cheminformatics for this compound Analysis

Computational chemistry and cheminformatics provide essential tools for characterizing this compound by analyzing its molecular structure and properties. Databases like PubChem offer detailed structural information, including its SMILES string, InChI identifier, molecular formula, and predicted physicochemical properties such as LogP and Polar Surface Area (PSA) chemsrc.comlabnovo.comuni.lu. The COCONUT database also contributes by providing molecular formula, atom counts, and ring structures, aiding in the computational analysis and classification of this compound naturalproducts.net. These data facilitate in silico studies, virtual screening, and the development of predictive models related to the compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Cited Sources |

| Molecular Formula | C₁₇H₁₅NO₃ | contaminantdb.cachemsrc.comuni.lu |

| Molecular Weight | 281.306 g/mol | contaminantdb.cachemsrc.com |

| CAS Registry Number | 3175-84-6 | contaminantdb.cachemsrc.comchemicalbook.com |

| SMILES | OC1C2NCCC3=CC4=C(OCO4)C(C4=C1C=CC=C4)=C23 | contaminantdb.ca |

| InChI | InChI=1S/C17H15NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-4,7,15-16,18-19H,5-6,8H2 | contaminantdb.cauni.lu |

| LogP (predicted) | 2.64490 | chemsrc.com |

| PSA (predicted) | 50.72000 | chemsrc.com |

Integration with and Analysis through Natural Products Databases and Repositories

The comprehensive characterization of this compound relies heavily on its integration and analysis within various natural products databases and chemical repositories. These resources provide structured access to its chemical identity, properties, and occurrence.

COCONUT (Collection of Open Natural Products): This database offers molecular properties and classification for this compound, including its molecular formula and structural features naturalproducts.net.

PubChem: A major repository for chemical information, PubChem provides extensive data on this compound, encompassing its structure, synonyms, identifiers, and predicted physicochemical properties chemsrc.comlabnovo.comuni.lu.

HMDB (Human Metabolome Database): HMDB lists this compound, assigning it an HMDB ID and detailing its presence in specific fruits (cherimoya, custard apple, sugar apple), highlighting its potential as a food consumption biomarker hmdb.ca.

ContaminantDB: This database identifies this compound with its CAS number and chemical formula, noting its occurrence in specific fruits and its potential utility as a biomarker contaminantdb.ca.

PlantaeDB: Provides information on the botanical source and chemical classification of this compound, listing its PubChem ID and SMILES string within the context of alkaloids plantaedb.com.

BioCrick: This platform also lists this compound and its botanical origin, contributing to its cataloging within natural product research biocrick.com.

Table 3: Databases and Repositories for this compound Analysis

| Database/Repository | Relevance to this compound | Key Information Provided | Cited Sources |

| COCONUT | Compound data, classification | Molecular formula, atom count, ring count, classification | naturalproducts.net |

| PubChem | Chemical structure, properties, identifiers | SMILES, InChI, molecular formula, molecular weight, LogP, PSA | chemsrc.comlabnovo.comuni.lu |

| HMDB | Metabolite information, food sources, biomarker potential | HMDB ID, presence in fruits, biomarker potential | hmdb.ca |

| ContaminantDB | Metabolomics data, food sources, biomarker potential | CAS, formula, molecular mass, food presence, biomarker potential | contaminantdb.ca |

| PlantaeDB | Botanical source, chemical classification | PubChem ID, SMILES, alkaloid classification | plantaedb.com |

| BioCrick | Botanical source | Lists this compound and its botanical source | biocrick.com |

Advanced Analytical Techniques for Dereplication of Isoquinoline (B145761) Alkaloids

The identification and characterization of this compound, as an isoquinoline-derived alkaloid, often involve advanced analytical techniques, particularly in the dereplication of compounds from complex plant matrices. High-Performance Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS/MS) has been instrumental in the tentative identification of this compound alongside other related alkaloids in plant extracts scispace.comscielo.brscielo.br. This technique, often integrated with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a robust strategy for the comprehensive characterization and dereplication of such compounds scispace.comscielo.brscielo.br. Furthermore, molecular networking, a data analysis approach that visualizes MS/MS fragmentation data, has also proven useful in the dereplication of isoquinoline alkaloids, including this compound scispace.comscielo.brscielo.br.

Table 4: Advanced Analytical Techniques in this compound Research

| Technique | Application in this compound Research | Notes | Cited Sources |

| HPLC-DAD-MS/MS | Tentative identification and dereplication of alkaloids | Used in conjunction with NMR for comprehensive characterization. | scispace.comscielo.brscielo.br |

| Molecular Networking | Dereplication of isoquinoline-derived alkaloids | Data analysis approach that visualizes MS/MS fragmentation data, integrated with MS data. | scispace.comscielo.brscielo.br |

| NMR Spectroscopy | Structural elucidation | Used in conjunction with MS for comprehensive characterization. | scispace.comscielo.brscielo.br |

List of Compounds Mentioned:

(+)-Norushinsunine N-oxide

(–)-anonaine

(–)-asimilobine

(–)-isoboldine

(–)-kikemanine

(–)-N-formylanonaine

(–)-N-nornuciferine

(–)-norushinsunine

(–)-roemerine

(–)-ushinsunine

(+)-isoboldine

(+)-orentaline

(+)-reticuline

(+)-stepharine

Annomontine

Annoretine

Anolobine

Anonaine

Asimilobine

Atherospermidine

Atherosperminine

Champacaine

Cherimoya cyclopetide E

Cherimoya cyclopetide F

Cherianoine

Coclaurine

Copaene

Corypalmine

Dehydrocorytenchine

Eudesmol

Isocorypalmine

Isocorydine

Isopiline

Kikemanine

Liriodenine

Lysicamine

Michelalbine

Muurolene

N-acetylanonaine

N-acetylnonaine

N-formylanonaine

N-methylanonaine

N-methylasimilobine

N-methylcorydine

N-methylisopiline

N-trans-feruloyltyramine

Neoannonin

Norjuziphine

Norishinsunine

this compound

O-methylisopiline

O-methylmoschatoline

Orentaline

Oxonantenine

Oxoushinsunine

Palmatine

Pseudocolumbamine

Pseudopalmatine

Pycnarrhine

Reticuline

Rhamnoside

Roemerine

Samaquasine A

Sinococuline

Spathenelol

Squamocin

Squamone

Squammotacin

Stephanolobine

Stepharine

Stepholidine

Syringaresinol

Ushinsunine

Future Directions and Translational Research Perspectives for Norushinsunine

Deepening Mechanistic Understanding of Bioactivities

Initial research has established that Norushinsunine possesses vasodilator effects. nih.gov Studies on rat aorta have shown that the compound elicits relaxant effects on contractions induced by noradrenaline and potassium chloride. nih.gov The primary mechanism appears to involve an interaction with alpha1-adrenoceptors and a selective blockage of L-type voltage-operated Ca2+ channels. nih.gov While this provides a foundational understanding, significant opportunities exist to deepen this knowledge.

Future research should focus on elucidating the precise molecular interactions and downstream signaling pathways. Key questions remain regarding the specific binding site of this compound on the alpha1-adrenoceptor and L-type calcium channels. Advanced structural biology techniques, such as cryo-electron microscopy, could be employed to visualize these interactions. Furthermore, investigating the effects of this compound on other potential targets, including different receptor subtypes and ion channels, is crucial to fully characterize its pharmacological profile. Aporphine (B1220529) alkaloids, as a class, are known to interact with a range of biological targets, including dopaminergic and serotonergic receptors, highlighting the need for comprehensive screening. researchgate.net

Table 1: Known Bioactivity of this compound and Future Research Areas

| Known Finding | Mechanism | Future Research Directions |

|---|---|---|

| Vasodilator effect in rat aorta nih.gov | Interaction with alpha1-adrenoceptors nih.gov | Determine specific binding site and downstream signaling cascades. |

| Vasodilator effect in rat aorta nih.gov | Selective L-type Ca2+ channel blocker nih.gov | Investigate effects on other ion channels and receptor subtypes. |

| Isolated from Annona cherimolia nih.gov | Natural product aporphine alkaloid | Screen for additional bioactivities (e.g., anticancer, anti-inflammatory). nih.govmdpi.com |

Rational Design and Synthesis of this compound-Inspired Compounds

The unique structure of this compound serves as a valuable template for the rational design of novel, inspired compounds. researchgate.net The goal of such medicinal chemistry efforts would be to develop analogues with improved potency, selectivity, and pharmacokinetic properties. By systematically modifying the aporphine scaffold, it may be possible to enhance its affinity for specific targets while minimizing off-target effects.

Table 2: Strategies for Rational Design of this compound Analogues

| Strategy | Objective | Methodology |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Identify key functional groups responsible for bioactivity. | Synthesize derivatives with modified substituents on the aporphine core and assess their activity. |

| Scaffold Hopping | Discover novel core structures with similar pharmacological properties. | Replace the aporphine skeleton with other privileged scaffolds while retaining key pharmacophoric features. |

| Computational Modeling | Predict binding affinity and guide synthetic efforts. | Utilize molecular docking and dynamics simulations to model interactions between analogues and biological targets. |

Advancements in Sustainable Sourcing and Bioproduction of this compound

Currently, this compound is sourced directly from its natural plant origin, Annona cherimolia. nih.gov Relying solely on plant extraction for natural products presents several challenges, including low yields, batch-to-batch variability, and potential ecological strain. researchgate.netijpsjournal.com To ensure a reliable and scalable supply for extensive research and potential future development, exploring sustainable production methods is critical.

Modern organic synthesis offers a promising alternative. Recent advancements in the synthesis of complex isoquinoline (B145761) alkaloids provide a roadmap for developing a total synthesis of this compound. acs.orgnih.govorganic-chemistry.orgmdpi.com A successful synthetic route would not only secure a consistent supply but also facilitate the creation of the rationally designed analogues discussed previously. Furthermore, incorporating green chemistry principles and technologies like flow chemistry could make the synthetic process more environmentally friendly and efficient. researchgate.net

Another exciting frontier is the use of biotechnology and synthetic biology. researchgate.net It may be possible to engineer microorganisms, such as yeast or bacteria, to produce this compound or its precursors through fermentation. This approach, which has been successfully applied to other complex plant-derived molecules, offers a highly sustainable and scalable production platform. researchgate.net

Addressing Challenges in the Development of Natural Product-Derived Research Tools

The journey from a bioactive natural product to a refined research tool or therapeutic lead is fraught with challenges. ijpsjournal.com Natural products often possess complex structures that make synthesis difficult and costly. ijpsjournal.com Moreover, they can have suboptimal drug-like properties, such as poor solubility or bioavailability, which can hinder their development. ijpsjournal.com

A primary challenge is ensuring a sustainable and consistent supply of the compound, a hurdle that can be addressed by the synthetic and biotechnological strategies outlined above. researchgate.net Another significant challenge in natural product drug discovery is the complete elucidation of the mechanism of action. news-medical.net While this compound is known to affect specific receptors and channels, a comprehensive understanding of its biological targets is necessary to develop it into a selective research probe.

Overcoming these obstacles requires an integrated, multidisciplinary approach. Combining natural product chemistry, synthetic chemistry, computational modeling, and molecular biology will be essential to fully harness the potential of this compound. news-medical.net By systematically addressing the challenges of supply, synthesis, and mechanistic understanding, the scientific community can develop this compound and its future analogues into powerful tools for biological research and potentially as starting points for new therapeutic agents.

Q & A

Q. Data Interpretation :

- This compound exhibits moderate cytotoxicity (IC₅₀: 7.4–8.8 μg/mL) in cancer cells but lower toxicity in normal cells (IC₅₀: 13.8–26.0 μg/mL), suggesting selective apoptosis induction via isoquinoline moieties .

Advanced Research Question: How can researchers resolve contradictions in this compound’s bioactivity data across studies?

Answer:

Contradictions may arise from:

- Extraction Variability : Differences in solvent systems (e.g., diethylamine content) alter alkaloid purity .

- Cell Line Heterogeneity : MDA-MB-231 (triple-negative breast cancer) vs. MCF-7 (hormone-responsive) may respond differently to alkaloids.

- Methodological Bias : Normalize assays using internal controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal methods (e.g., flow cytometry for apoptosis) .

Advanced Research Question: What molecular mechanisms underpin this compound’s antiproliferative effects, and how can these be experimentally validated?

Answer:

Proposed Mechanisms :

- Apoptosis Induction : Activate caspase-3/7 via mitochondrial pathway (measure cytochrome c release).

- ROS Generation : Quantify reactive oxygen species (ROS) using DCFH-DA fluorescence .

- DNA Intercalation : Use ethidium bromide displacement assays or atomic force microscopy.

Q. Validation Strategies :

- siRNA Knockdown : Silence candidate targets (e.g., Bcl-2) to confirm pathway involvement.

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Basic Research Question: What are the storage and stability requirements for this compound in preclinical studies?

Answer:

- Solid Form : Store at -20°C for ≤3 years.

- Solution (DMSO) : Store at -80°C for ≤1 year; avoid freeze-thaw cycles.

- In Vivo Formulation : Prepare working solutions with 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O to enhance solubility and biocompatibility .

Advanced Research Question: How can researchers optimize in vivo pharmacokinetic studies for this compound?

Answer:

- Dose Conversion : Use allometric scaling (e.g., body surface area) between species. For a 20 g mouse, a 10 mg/kg dose requires a 2 mg/mL solution .

- Bioavailability Enhancement : Nanoemulsions or liposomal encapsulation improve plasma half-life.

- LC-MS/MS Quantification : Validate methods with LOQ ≤1 ng/mL for plasma/tissue samples.

Advanced Research Question: What computational tools are suitable for predicting this compound’s drug-likeness and target interactions?

Answer:

- ADMET Prediction : Use SwissADME or pkCSM to assess permeability, solubility, and toxicity.

- Molecular Docking : AutoDock Vina or Schrödinger Maestro for binding affinity analysis with apoptosis-related proteins (e.g., BAX/BCL-2).

- QSAR Models : Train on aporphine alkaloid datasets to predict structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.